molecular formula C5H3BrO2S B101367 4-Bromo-2-thiophenecarboxylic acid CAS No. 16694-18-1

4-Bromo-2-thiophenecarboxylic acid

Cat. No.: B101367
CAS No.: 16694-18-1
M. Wt: 207.05 g/mol
InChI Key: HJZFPRVFLBBAMU-UHFFFAOYSA-N
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Description

Preparation Methods

Regioselective Bromination of Thiophene Precursors

Bromination via Pyridinium Bromide Perbromide

The patent CN101906092B details a bromination method for thiophene derivatives using pyridinium bromide perbromide (bromopyridine salt) in halohydrocarbon solvents (e.g., dichloromethane or chloroform) with hydrobromic acid. While this method primarily yields 2-bromothiophene, modifying the directing groups on the thiophene ring could shift selectivity to the 4-position. For instance, introducing an electron-withdrawing group (e.g., a carboxylic acid or ester) at the 2-position may direct electrophilic bromination to the 4-position due to meta-directing effects.

Reaction conditions involve cooling the thiophene solution to -10–0°C before adding bromopyridine salt in batches. After stirring below 0°C for 3–4 hours, extraction and distillation yield brominated products. In trials with unsubstituted thiophene, this method achieved 88–90% yields of 2-bromothiophene . Adapting this approach to 2-thiophenecarboxylic acid derivatives could theoretically favor 4-bromination, though experimental validation is required.

Directed Metalation for C4 Functionalization

Lithium-Ion-Mediated Bromination

Directed ortho-metalation (DoM) strategies enable precise functionalization of heterocycles. Treating 2-thiophenecarboxylic acid esters with strong bases like lithium diisopropylamide (LDA) generates a lithiated intermediate at the 4-position, which can be quenched with bromine sources (e.g., Br₂ or N-bromosuccinimide). Subsequent hydrolysis of the ester yields 4-bromo-2-thiophenecarboxylic acid.

This method bypasses electrophilic substitution limitations, offering superior regiocontrol. However, the sensitivity of lithiated intermediates to moisture and temperature necessitates anhydrous conditions and cryogenic temperatures (-78°C), complicating large-scale synthesis.

Multi-Step Synthesis from 3-Methoxythiophene Derivatives

Bromination and Hydrolysis

A synthesis described for 4-bromo-3-hydroxythiophene-2-carboxylic acid provides insights into adapting protecting-group strategies. Starting with methyl-3-methoxy-4-bromo-2-thiophenecarboxylate, hydrolysis with sodium hydroxide in tetrahydrofuran (THF) at room temperature for 24 hours, followed by acidification with HCl (pH = 2), yields the hydroxylated analog in 100% yield .

To obtain this compound, the methoxy group at C3 could be replaced with a hydrogen via reductive dehydroxylation (e.g., using HI or catalytic hydrogenation). However, this introduces additional steps and risks over-reduction of the bromine or aromatic ring.

Decarboxylation of Brominated Malonate Esters

Diethyl Malonate Coupling and Saponification

The patent CN101906092B outlines a route to 2-thiophenecarboxylic acid via diethyl malonate coupling. Adapting this method, this compound could be synthesized by:

  • Brominating thiophene at C4 using directed metalation or electrophilic substitution.

  • Reacting 4-bromothiophene with diethyl malonate in toluene under basic conditions (e.g., sodium ethoxide) at 100–120°C for 6–8 hours to form 2-(4-bromo-2-thiophene)diethyl malonate.

  • Saponifying the malonate ester with alcoholic NaOH/KOH, followed by acid-catalyzed decarboxylation to yield the target compound.

Trials with 2-bromothiophene achieved 88–94% yields for malonate intermediates , suggesting scalability for 4-bromo analogs with optimized bromination.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldAdvantagesLimitations
Pyridinium Bromide ThiopheneBromination at -10°C, extraction88–90%Scalable, simple reagentsLimited to 2-bromo; C4 requires DG
Directed Metalation2-ThiophenecarboxylateLithiation, bromination, hydrolysisN/AHigh regiocontrolCryogenic conditions, moisture-sensitive
Malonate Decarboxylation Diethyl malonateCoupling, saponification, decarb.88–94%High yields, adaptableMulti-step, requires brominated intermediate
Hydrolysis of Methoxy Methyl-3-methoxy-4-bromoNaOH/THF hydrolysis, acidification100%High efficiencyProduces hydroxylated byproduct

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Bromination : Lower temperatures (-10°C) minimize polybromination and improve regioselectivity . Polar aprotic solvents (e.g., THF) enhance solubility of intermediates during hydrolysis .

  • Decarboxylation : Refluxing in alcoholic solvents (e.g., ethanol) with H₂SO₄ or HCl accelerates CO₂ elimination, as demonstrated in malonate saponification .

Functional Group Compatibility

Electron-withdrawing groups (e.g., carboxylic acids) deactivate the thiophene ring, necessitating harsher bromination conditions. Protecting the acid as an ester during bromination (e.g., methyl ester) mitigates this issue, enabling subsequent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Coupling: Biaryl compounds or other complex structures.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

4-Bromo-2-thiophenecarboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Used in the development of conductive polymers and organic electronic materials.

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

    Catalysis: Employed in the synthesis of catalysts for various organic transformations

Mechanism of Action

The mechanism of action of 4-Bromo-2-thiophenecarboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. Its bromine atom and carboxylic acid group provide reactive sites for further functionalization. In material science, it contributes to the properties of polymers and electronic materials through its structural features .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Bromothiophene-2-carboxylic acid
  • CAS RN : 16694-18-1
  • Molecular Formula : C₅H₃BrO₂S
  • Molecular Weight : 207.04 g/mol
  • Appearance : White to light yellow crystalline powder
  • Melting Point : 121–124 °C
  • Density : 1.9 ± 0.1 g/cm³
  • Key Spectral Data :
    • ¹H NMR (DMSO-d₆) : δ 12.49 (s, 1H, COOH), 7.91 (s, 1H), 7.62 (s, 1H)
    • ¹³C NMR (DMSO-d₆) : δ 162.60 (C=O), 138.30, 134.29, 130.44, 109.71

Applications : Used as a pharmaceutical intermediate and in fine chemical synthesis .
Safety : Classified as harmful (Xn) with risk codes H315 (skin irritation) and H319 (eye irritation) .

Comparison with Structurally Similar Compounds

5-Bromo-2-thiophenecarboxylic Acid

  • CAS RN : 7311-63-9
  • Molecular Formula : C₅H₃BrO₂S (same as 4-bromo isomer)
  • Molecular Weight : 207.04 g/mol
  • Purity : >98.0% (vs. 95% for 4-bromo in some suppliers)
  • Price : ~JPY 12,000/5g (vs. JPY 14,000/5g for 4-bromo)
  • Key Differences: Substitution Pattern: Bromine at position 5 instead of 4 on the thiophene ring. Spectral Data: NMR shifts would differ significantly; however, specific data are unavailable in the provided evidence. Applications: Likely used in similar contexts as a carboxylic acid-functionalized thiophene derivative but with distinct regiochemical behavior .

Methyl 4-Bromothiophene-2-carboxylate

  • CAS RN : 62224-16-2
  • Molecular Formula : C₆H₅BrO₂S
  • Molecular Weight : 221.07 g/mol
  • Appearance: Not specified (likely liquid or low-melting solid due to ester group).
  • Key Properties :
    • Boiling Point : 323.7 ± 27.0 °C (predicted)
    • LogP : 2.34 (indicating higher lipophilicity than the carboxylic acid)
  • Applications : Serves as a methyl ester-protected intermediate, enabling controlled reactivity in nucleophilic acyl substitution reactions .
  • Comparison :
    • The ester derivative lacks the acidic proton of the carboxylic acid, making it more stable under basic conditions.
    • Lower polarity compared to 4-bromo-2-thiophenecarboxylic acid may improve solubility in organic solvents .

2-Bromothiophenol

  • CAS RN : 6320-02-1
  • Molecular Formula : C₆H₅BrS
  • Molecular Weight : 189.07 g/mol
  • Physical State : Liquid requiring storage below -20°C .
  • Key Differences :
    • Functional Group : Thiol (-SH) instead of carboxylic acid (-COOH), enabling disulfide bond formation or metal coordination.
    • Reactivity : Participates in SNAr reactions at the bromine site but lacks carboxylate-mediated reactivity.
  • Applications : Used in synthesis of sulfur-containing polymers or ligands .

Data Tables

Table 1: Physical and Chemical Properties

Compound This compound 5-Bromo-2-thiophenecarboxylic Acid Methyl 4-Bromothiophene-2-carboxylate 2-Bromothiophenol
CAS RN 16694-18-1 7311-63-9 62224-16-2 6320-02-1
Melting Point (°C) 121–124 Not reported Not reported < -20
Molecular Weight (g/mol) 207.04 207.04 221.07 189.07
Key Functional Group -COOH -COOH -COOCH₃ -SH
Purity (Typical) 95–98% >98% >98% Not specified

Table 2: Spectral Comparison (¹H NMR in DMSO-d₆)

Compound δ (ppm)
This compound 12.49 (s, COOH), 7.91 (s), 7.62 (s)
1-Methyl-1H-pyrazole-5-carboxylic Acid* 12.25 (s, COOH), 7.49 (s), 6.81 (s)
*Included for heterocyclic contrast, though not a thiophene derivative.

Biological Activity

4-Bromo-2-thiophenecarboxylic acid (CAS: 16694-18-1) is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C5_5H3_3BrO2_2S and a molecular weight of approximately 207.04 g/mol, exhibits various properties that make it a candidate for further research in pharmaceutical applications.

  • Molecular Formula : C5_5H3_3BrO2_2S
  • Molecular Weight : 207.04 g/mol
  • Melting Point : 121 °C
  • Density : 1.923 g/cm³
  • pKa : 3.50 (predicted)

The compound appears as white to bright yellow crystals and has a maximum absorption wavelength (λmax) of 245 nm in ethanol, indicating its potential for UV-visible spectroscopy applications .

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including this compound. A notable study focused on the compound's efficacy against pseudotyped viruses, demonstrating significant inhibition of viral infection at concentrations as low as 10 μM. The effective concentration (EC50) was determined to be around 0.19 μM, showcasing its potential as an antiviral agent .

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)
This compound0.19 ± 0.0516 ± 284.21

This selectivity index indicates a favorable therapeutic window, suggesting that the compound can effectively inhibit viral activity while maintaining low cytotoxicity .

Synthesis and Derivatives

The synthesis of functionalized thiophene derivatives often involves reactions with amines and carboxylic acids. For instance, pyrazole-thiophene-based amide derivatives were synthesized using this compound as a precursor. These derivatives displayed varying yields and biological activities, indicating that structural modifications can enhance or diminish biological efficacy .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral activity against Ebola virus pseudotypes, compounds derived from thiophene scaffolds, including those based on this compound, were evaluated for their ability to inhibit viral entry into host cells. The results indicated that modifications to the thiophene ring significantly impacted antiviral potency, emphasizing the importance of chemical structure in biological activity .

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment was conducted on various thiophene derivatives, including this compound. The study measured cytotoxicity through CC50 values and assessed cardiotoxicity using hERG channel inhibition assays. The findings demonstrated that while some derivatives exhibited low cytotoxicity, careful consideration of structural modifications is necessary to avoid cardiotoxic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-thiophenecarboxylic acid, and how are reaction conditions optimized?

The synthesis of this compound typically involves functionalization of thiophene derivatives. Key methods include:

  • Esterification : Reaction with methanol and H₂SO₄ (yield: 100%) at 50°C for 12 hours, followed by neutralization and extraction with dichloromethane .
  • Chlorination : Using thionyl chloride under reflux with ethanol (yield: 91.4%), followed by pH adjustment and solvent removal .
  • Bromine substitution : Treatment with N-chlorosuccinimide (NCS) in DMF at 50°C for 10 hours (yield: 79%) to introduce chlorine while retaining the carboxylic acid group .
    Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (50–100°C), and stoichiometric ratios (e.g., 1.5 equivalents of NCS for bromine substitution).

Q. What are the critical physical and chemical properties of this compound for experimental design?

Key properties include:

  • Melting point : 121–122°C (variations may arise from purity or measurement techniques like DSC) .
  • Solubility : Insoluble in water; soluble in polar organic solvents (e.g., DCM, DMF) .
  • Stability : Stable under ambient conditions but sensitive to prolonged heat (>100°C) .
  • Hazard profile : Irritant (H315, H319); requires PPE (gloves, goggles) and ventilation during handling .

Q. How should researchers characterize the purity and structure of this compound?

  • Purity : Assess via GC (>98% purity) or neutralization titration .
  • Structural confirmation : Use NMR (¹H/¹³C) to verify the thiophene ring and carboxylic proton (δ ~13 ppm). LCMS (m/z 222 [M+H]⁺) confirms molecular weight .
  • Crystallinity : X-ray diffraction or melting point analysis to detect polymorphic variations .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data?

Discrepancies in melting points (e.g., 121°C vs. 122°C) may stem from:

  • Purity : Impurities lower observed melting points. Use recrystallization (ethanol/water) or column chromatography for purification .
  • Analytical methods : Compare DSC (dynamic heating) vs. capillary tube (static) measurements. Report both methods in publications .

Q. What strategies improve yields in bromine substitution reactions involving this compound?

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, optimizing ligand-to-metal ratios .
  • Solvent effects : Use DMF or THF to stabilize intermediates in cross-coupling reactions .
  • Temperature control : Maintain 50–80°C to balance reaction rate and side-product formation .

Q. How is this compound utilized in materials science, particularly conductive polymers?

The bromine substituent enables:

  • Functionalization : Suzuki coupling to introduce aryl groups for π-conjugated polymers .
  • Monomer synthesis : Copolymerization with EDOT (3,4-ethylenedioxythiophene) to enhance conductivity .
  • Post-polymerization modifications : Carboxylic acid groups allow attachment of side chains for solubility tuning .

Q. What methodologies resolve conflicting data in reaction mechanisms involving this compound?

  • Isotopic labeling : Use ²H or ¹³C-labeled reagents to track bromine displacement pathways .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict transition states in substitution reactions .
  • In-situ monitoring : ReactIR or HPLC to identify intermediates and byproducts .

Q. Methodological Notes

  • Safety protocols : Always neutralize acidic waste (e.g., post-esterification) before disposal .
  • Data reproducibility : Report solvent grades, equipment calibration, and ambient conditions (humidity, temperature) .

Properties

IUPAC Name

4-bromothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZFPRVFLBBAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346211
Record name 4-BROMO-2-THIOPHENECARBOXYLIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16694-18-1
Record name 4-Bromo-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16694-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BROMO-2-THIOPHENECARBOXYLIC ACID
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Record name 4-Bromo-2-thiophenecarboxylic Acid
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Synthesis routes and methods I

Procedure details

To a flask equipped with a mechanical stirrer was added 25 g (130 mmol) 4-bromothiophene-2-carbaldehyde (Aldrich Chemical Company), acetonitrile (200 mL), and 4.5 g (37.5 mmol) of sodium dihydrogen phosphate dissolved in 35 mL of water. After cooling this mixture on an ice-salt bath, 15 mL (169 mmol) of 35% hydrogen peroxide and 15.3 g (169 mmol) of sodium chlorite were added, and the mixture was stirred for 1 h. The reaction mixture was then stirred at room temperature for 3 h. The solvent was removed in vacuo, and the solid was suspended in a mixture of water (175 mL) and 1 N hydrochloric acid (4 mL) and stirred for 10 min at rt. The solid was collected on a Büchner funnel and washed with water (2×150 mL) to afford 26 g (97%) of 4-bromothiophene-2-carboxylic acid, which was used in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Chromium (VI) oxide (20 g), and concentrated sulfuric acid (32 g) were dissolved in water (50 mL) and when dissolution was complete, the volume was made up to 100 mL with water. 55 mL of the resulting solution was added dropwise to a solution of 4-bromothiophene-2-carboxaldehyde (19.1 g) in acetone (200 mL) stirred at 0° C. After 2 h, the solution was diluted with water and extracted with chloroform. The organic extracts were washed with water, then extracted with aqueous sodium hydroxide. The alkaline mixture was acidified by cautious addition of concentrated hydrochloric acid then extracted with chloroform. The organic layer was then dried (Mg2SO4), filtered, and evaporated. The resulting solid was recrystallised from diethyl ether/hexane to give a colourless solid; MS (ES+) 207, 209 (MH+).
[Compound]
Name
resulting solution
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 4-bromothiophene-2-carbaldehyde (9.1 g, 48 mmol) in acetone (150 mL) at 0° C. was added Jones' reagent (20 mL of a 2.6 M solution [prepared from CrO3 (26.7 g, 270 mmol) dissolved in H2O (40 mL), and H2SO4 (23 mL)], 52 mmol). After stirring for 30 minutes at 0° C., the ice bath was removed and the reaction was allowed to warm to ambient temperature. After 3 hours stirring at ambient temperature, the reaction was quenched by the addition of 2-propanol. After stirring for 64 hours at ambient temperature, the reaction mixture was diluted with Et2O and filtered through a pad of Florisil. The pad was thoroughly washed with EtOAc, and the filtrate was concentrated under reduced pressure to afford a brown paste. This crude material was dissolved in hot aqueous ethanol, treated with decolorizing carbon and filtered while still hot. Upon cooling an oil separated and formed a suspension. This suspension was treated with solid NaOH (4 g, 100 mmol) and boiled briefly to dissolve the solids. The resulting basic aqueous solution was allowed to cool, and was extracted with Et2O (75 mL). The Et2O extract was discarded. The basic aqueous solution was then acidified by the dropwise addition of concentrated HCl. The acidic aqueous phase was extracted with EtOAc (4×60 mL). The combined EtOAc extracts were washed with brine, and dried over Na2SO4 for 16 hours. The mixture was filtered and concentrated under reduced pressure to afford 4-bromothiophene-2-carboxylic acid as a pale brown solid, which was carried on to the next step without further purification.
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

4-Bromothiophene-2-carbaldehyde (NN) (1.9 g, 10 mmol) was dissolved in 40 mL of t-BuOH and 4 mL of 2-methyl-2-butene. The reaction mixture was cooled to 0° C. and NaClO2 (1.1 g, 12 mmol) dissolved in 12 mL of 1M NaH2PO4 was added. The reaction mixture was let warm to room temperature and stirred for 5 hours. The reaction mixture was concentrated to about half the volume, and poured into 20 mL 1N NaOH and 50 mL Et2O. The aqueous layer was made acidic with 6N HCl and extracted with EtOAc. This organic layer was dried over sodium sulfate and concentrated to obtain the product (OO) as a white solid, 1.75 g, 8.5 mmol, 85% yield. 1H NMR 500 MHz (DMSO-d6) 8.02 (1H, s), 7.78 (1H, s).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromo-2-thiophenecarboxylic acid
4-Bromo-2-thiophenecarboxylic acid
4-Bromo-2-thiophenecarboxylic acid
4-Bromo-2-thiophenecarboxylic acid
4-Bromo-2-thiophenecarboxylic acid
4-Bromo-2-thiophenecarboxylic acid

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